The presence of bromine atoms on the benzene ring makes (5-Bromo-1,3-phenylene)bis(trimethylsilane) a potential precursor for Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds. These reactions are widely used in organic synthesis for the construction of complex molecules .
The trimethylsilyl (TMS) groups in the molecule can serve as protecting groups in organic synthesis. These groups can be readily introduced and removed under specific conditions, allowing for selective modification of other functional groups within the molecule .
The rigid and aromatic structure of (5-Bromo-1,3-phenylene)bis(trimethylsilane) makes it a potential candidate as a building block for the design of new functional materials. The combination of its aromatic core with the reactive bromine and TMS groups offers opportunities for further modification and incorporation into various materials .
The molecule could potentially be used as a precursor for the synthesis of new polymers with desirable properties. The presence of the bromine atoms allows for further functionalization through various polymerization techniques, while the TMS groups can influence the overall properties of the resulting polymer .
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is an organosilicon compound with the molecular formula . This compound features a phenylene ring substituted with a bromine atom and two trimethylsilyl groups. Its structure allows it to participate in various
The synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) typically involves two main steps:
These methods can be scaled for industrial production while maintaining high yield and purity through controlled reaction conditions.
(5-Bromo-1,3-phenylene)bis(trimethylsilane) has diverse applications across various fields:
Several compounds share structural similarities with (5-Bromo-1,3-phenylene)bis(trimethylsilane), including:
The uniqueness of (5-Bromo-1,3-phenylene)bis(trimethylsilane) lies in its balanced reactivity due to the bromine atom. Bromine's intermediate reactivity allows for a wider range of chemical transformations compared to chlorine or fluorine while providing better stability than iodine. Additionally, the trimethylsilyl groups confer steric protection and enhance solubility in organic solvents .
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for the structural characterization of (5-Bromo-1,3-phenylene)bis(trimethylsilane). The compound exhibits distinct spectroscopic features across multiple nuclei, providing comprehensive structural information through proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR studies.
The ¹H NMR spectrum of (5-Bromo-1,3-phenylene)bis(trimethylsilane) displays characteristic resonances that reflect the molecular structure and symmetry of the compound [1] [2]. The aromatic proton signals appear in the typical aromatic region between 6.5 and 8.0 ppm, consistent with the presence of the substituted benzene ring [3]. Due to the 1,3,5-trisubstitution pattern, the compound exhibits a relatively simple aromatic region with signals appearing as doublets and triplets.
The most prominent feature in the ¹H NMR spectrum is the intense signal corresponding to the trimethylsilyl groups. These protons resonate at approximately 0.28-0.31 ppm, appearing as a singlet due to the equivalent methyl environments attached to each silicon atom [4]. The trimethylsilyl proton signal integrates for 18 protons (two trimethylsilyl groups, each containing nine protons), making it the most intense peak in the spectrum.
The aromatic protons display coupling patterns characteristic of the meta-substitution pattern. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the trimethylsilyl groups. The bromine substitution at the 5-position creates an asymmetric environment that results in distinct chemical shifts for the different aromatic protons.
The ¹³C NMR spectrum of (5-Bromo-1,3-phenylene)bis(trimethylsilane) provides detailed information about the carbon framework and electronic environment of the molecule [6] [7]. The aromatic carbon atoms appear in the typical aromatic region between 120-160 ppm, with specific chemical shifts influenced by the substitution pattern and electronic effects of the substituents.
The quaternary aromatic carbons bearing the trimethylsilyl groups exhibit characteristic downfield shifts due to the electropositive nature of silicon. These carbons typically resonate around 140-150 ppm, representing the carbon atoms directly bonded to silicon in the aromatic ring. The carbon atom bearing the bromine substituent shows a distinctive upfield shift compared to unsubstituted aromatic carbons, appearing around 120-125 ppm due to the electronic effects of the halogen.
Mass spectrometry provides essential structural information and molecular weight confirmation for (5-Bromo-1,3-phenylene)bis(trimethylsilane). The compound exhibits characteristic fragmentation patterns typical of organosilicon compounds, particularly those containing trimethylsilyl groups [17] [18] [19].
The molecular ion peak appears at m/z 301 (for ⁷⁹Br) and 303 (for ⁸¹Br), displaying the characteristic isotope pattern for bromine-containing compounds. The bromine isotope pattern, with a 1:1 ratio between the M and M+2 peaks, serves as a definitive diagnostic feature for the presence of a single bromine atom in the molecule.
Trimethylsilyl-containing compounds exhibit well-documented fragmentation pathways under electron ionization conditions [17] [18]. The most characteristic fragmentation involves the loss of methyl radicals (- CH₃, 15 mass units) from the trimethylsilyl groups. Sequential losses of methyl groups generate fragment ions at m/z 286 [M-CH₃]⁺ and m/z 271 [M-2CH₃]⁺.
A highly diagnostic fragmentation pathway involves the formation of the trimethylsilyl cation (Si(CH₃)₃⁺) at m/z 73. This fragment represents one of the most abundant peaks in the mass spectrum and is characteristic of compounds containing trimethylsilyl groups. The formation of this fragment occurs through α-cleavage adjacent to the silicon atom, resulting in the elimination of the aromatic portion of the molecule.
Another significant fragmentation pattern involves the loss of the entire trimethylsilyl radical (- Si(CH₃)₃, 73 mass units) from the molecular ion, generating fragment ions at m/z 228. This fragmentation pathway provides information about the connectivity of the trimethylsilyl groups to the aromatic framework.
The aromatic portion of the molecule contributes to the fragmentation pattern through typical aromatic ring degradation processes. The presence of the bromine atom influences these pathways, often stabilizing certain fragment ions and affecting the relative intensities of aromatic fragments.
Collision-induced dissociation (CID) studies under tandem mass spectrometry conditions reveal additional structural information. The fragmentation under low-energy CID conditions often favors the cleavage of Si-C bonds, providing complementary information to electron ionization spectra.
Infrared spectroscopy serves as a fundamental analytical technique for characterizing the functional groups and molecular structure of (5-Bromo-1,3-phenylene)bis(trimethylsilane) [20] [21] [22]. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for both the aromatic framework and the trimethylsilyl substituents.
The aromatic C-H stretching vibrations appear as weak to medium intensity bands in the region around 3030-3080 cm⁻¹ [3]. These bands are characteristic of aromatic compounds and confirm the presence of the benzene ring. The exact position and multiplicity of these bands provide information about the substitution pattern of the aromatic ring.
The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region [3]. For 1,3,5-trisubstituted benzene derivatives, specific patterns are observed that are diagnostic of this substitution pattern. Typically, two intense bands appear around 1500 and 1600 cm⁻¹, with additional weaker bands providing fine structural details.
The trimethylsilyl groups contribute several characteristic absorption bands to the infrared spectrum [22]. The Si-CH₃ stretching vibrations appear as strong bands around 1250-1260 cm⁻¹. The symmetric and antisymmetric CH₃ deformation modes of the trimethylsilyl groups generate bands in the 1350-1450 cm⁻¹ region. The Si-C stretching vibrations involving the silicon-aromatic carbon bonds appear around 800-850 cm⁻¹.
The C-Br stretching vibration typically appears as a medium intensity band around 600-700 cm⁻¹, providing confirmation of the bromine substitution. The exact position of this band is influenced by the electronic environment of the aromatic ring and the nature of the other substituents.
Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that may be weak or absent in the infrared spectrum [23] [24]. The aromatic ring breathing modes and symmetric stretching vibrations are often more intense in Raman spectra. The trimethylsilyl groups exhibit characteristic Raman bands, particularly the symmetric Si-C stretching modes.
The combination of infrared and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, enabling definitive identification and structural confirmation. The spectroscopic data also provide information about molecular conformation and intermolecular interactions in the solid state.
X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of (5-Bromo-1,3-phenylene)bis(trimethylsilane) [25] [26] [27]. While specific crystallographic data for this exact compound may not be readily available in the literature, related organosilicon compounds provide valuable structural insights and establish general principles for this class of molecules.
Structural analyses of related brominated aromatic organosilicon compounds reveal important geometric parameters [26]. The Si-C bond lengths involving aromatic carbons typically range from 1.85-1.90 Å, while the Si-C bonds to the methyl groups are slightly shorter at approximately 1.86-1.87 Å. These bond lengths reflect the sp² hybridization of the aromatic carbon and the partial double-bond character arising from π-donation from carbon to silicon.
The C-Si-C bond angles in trimethylsilyl groups attached to aromatic carbons deviate slightly from the ideal tetrahedral angle of 109.5°. The aromatic C-Si-CH₃ angles are typically compressed to approximately 107-108°, while the CH₃-Si-CH₃ angles are expanded to 110-111°. This distortion reflects the steric and electronic effects of the aromatic substitution.
The molecular conformation is significantly influenced by steric interactions between the bulky trimethylsilyl groups. In the solid state, the molecule adopts a conformation that minimizes steric repulsion while maintaining optimal electronic interactions. The trimethylsilyl groups typically adopt staggered conformations relative to the aromatic plane.
The crystal packing is dominated by van der Waals interactions between the methyl groups of adjacent molecules. The aromatic rings may participate in π-π stacking interactions, although the bulky trimethylsilyl substituents often prevent close approach of the aromatic systems. The bromine atom can participate in weak halogen bonding interactions with neighboring molecules.
Powder diffraction studies of organosilicon compounds reveal characteristic d-spacings that are related to the molecular size and packing efficiency [25] [28]. For liquid organosilicon compounds, the diffraction patterns provide information about short-range molecular organization and intermolecular correlations.
The thermal parameters derived from variable-temperature crystallographic studies provide insights into molecular motion and flexibility. The trimethylsilyl groups typically exhibit higher thermal motion than the aromatic framework, reflecting their greater conformational freedom.
Collision cross section (CCS) measurements provide valuable information about the gas-phase structure and conformational behavior of (5-Bromo-1,3-phenylene)bis(trimethylsilane) [2]. These measurements, typically obtained using ion mobility spectrometry coupled with mass spectrometry, offer insights into the three-dimensional structure of ionized molecules in the gas phase.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 301.04381 | 161.1 |
[M+Na]⁺ | 323.02575 | 172.3 |
[M-H]⁻ | 299.02925 | 167.4 |
[M+NH₄]⁺ | 318.07035 | 182.0 |
[M+K]⁺ | 338.99969 | 161.0 |
[M+H-H₂O]⁺ | 283.03379 | 161.7 |
[M+HCOO]⁻ | 345.03473 | 178.3 |
[M+CH₃COO]⁻ | 359.05038 | 199.4 |
[M+Na-2H]⁻ | 321.01120 | 167.2 |
[M]⁺ | 300.03598 | 181.0 |
[M]⁻ | 300.03708 | 181.0 |
The collision cross section values for different ionization adducts of (5-Bromo-1,3-phenylene)bis(trimethylsilane) range from 161.0 to 199.4 Ų, reflecting the molecular size and the nature of the ionizing species [2]. The variations in CCS values among different adducts provide information about how different charge states and coordination environments affect the gas-phase conformation.
The ammonium adduct [M+NH₄]⁺ displays the second-largest CCS value at 182.0 Ų, suggesting that the ammonium ion forms extensive hydrogen bonding interactions that extend the molecular dimensions. In contrast, the potassium adduct [M+K]⁺ shows a CCS value of 161.0 Ų, similar to the protonated form, indicating that potassium coordination does not significantly alter the molecular structure.
The deprotonated molecular ion [M-H]⁻ exhibits a CCS of 167.4 Ų, slightly larger than the protonated form. This difference may reflect changes in intramolecular interactions and conformational preferences upon deprotonation.
The acetate adduct [M+CH₃COO]⁻ shows the largest CCS value at 199.4 Ų, indicating that the acetate ion significantly expands the molecular structure. This expansion likely results from the formation of an extended complex where the acetate ion interacts with multiple sites on the molecule.